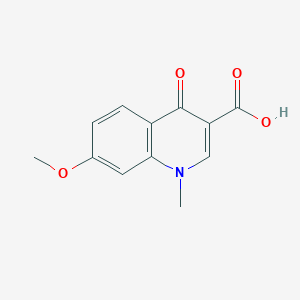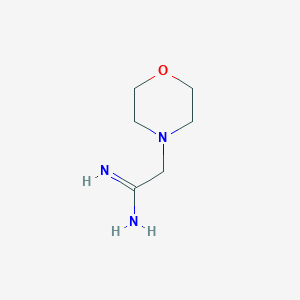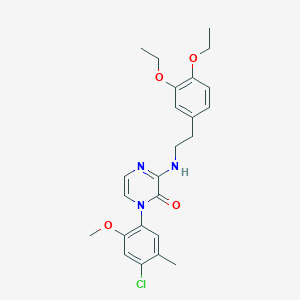![molecular formula C17H20N2O3 B2895817 1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097895-48-0](/img/structure/B2895817.png)
1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains a pyrrolidine ring and an azetidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and is a common structure in many biologically active compounds . Azetidine is a four-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and azetidine rings through cyclic reactions . The exact method would depend on the starting materials and the desired stereochemistry.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and azetidine rings, along with the acetyl and methylphenyl groups . The three-dimensional structure would be influenced by the stereochemistry of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrrolidine and azetidine rings, as well as the acetyl and methylphenyl groups . It could potentially undergo a variety of reactions, including nucleophilic substitutions and additions.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Thomas, Nanda, Kothapalli, and Hamane (2016) explores the synthesis of 2-azetidinones and Schiff’s bases, highlighting their potential as antidepressant and nootropic agents. This research underscores the significance of the 2-azetidinone skeleton in developing central nervous system (CNS) active agents, suggesting a promising avenue for therapeutic applications (Thomas et al., 2016).
Nicotinic Acetylcholine Receptor Binding
Doll et al. (1999) present the synthesis and in vivo binding properties of a new ligand for nicotinic acetylcholine receptors (nAChRs), highlighting its potential for positron emission tomography (PET) imaging of nAChRs in the brain. This research indicates the utility of azetidinones in neuroimaging and studying neural receptor dynamics (Doll et al., 1999).
Antibacterial and Antifungal Activities
Haddad and colleagues (2015) synthesized a series of spiro[pyrrolidin-2,3′-oxindoles] demonstrating significant antibacterial, antifungal, antimalarial, and antitubercular activities. This study positions the compounds as valuable in medicinal chemistry for creating new treatments against various infections (Haddad et al., 2015).
Antimicrobial and Antitubercular Activities
Chandrashekaraiah, Lingappa, Gowda, and Bhadregowda (2014) explored the synthesis of pyrimidine-azetidinone analogues, evaluating their antimicrobial and antitubercular activities. Their findings suggest these analogues as potential bases for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Computational Studies on Antioxidant Activities
Boobalan, Ramalingam, Amaladasan, Tamilvendan, Prabhu, and Bououdina (2014) conducted a detailed computational analysis on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base with noted antioxidant activity. This research offers insights into the structural properties that contribute to antioxidant efficacy, showcasing the potential for designing targeted antioxidant compounds (Boobalan et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-3-2-4-13(7-12)8-17(22)18-9-14(10-18)11-19-15(20)5-6-16(19)21/h2-4,7,14H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIGLKBJYQCTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1-[2-(3-Methylphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)

![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2895740.png)


![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)

![(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide](/img/structure/B2895749.png)
![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895750.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)
![(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2895752.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895755.png)
![(3As,6aR)-2,3,3a,5,6,6a-hexahydrofuro[2,3-c]pyrrol-4-one](/img/structure/B2895757.png)